4-chloro-2-nitro-N-(pyridin-3-yl)benzamide
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Overview
Description
4-chloro-2-nitro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a nitro group at the 2nd position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-(pyridin-3-yl)benzamide typically involves the nitration of 4-chlorobenzamide followed by the coupling with pyridine-3-amine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2nd position of the benzamide ring. The subsequent coupling reaction with pyridine-3-amine is facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 4-chloro-2-amino-N-(pyridin-3-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
4-chloro-2-nitro-N-(pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and anticancer compound. .
Materials Science: The compound’s unique structural features make it a candidate for the development of materials with nonlinear optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(pyridin-3-yl)benzamide in its biological applications involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit the synthesis of essential components of the bacterial cell wall or interfere with critical metabolic pathways . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth .
Comparison with Similar Compounds
4-chloro-2-nitro-N-(pyridin-3-yl)benzamide can be compared with other similar compounds such as:
2-chloro-5-nitro-N-(pyridin-4-yl)benzamide: Similar structure but with different positions of the chloro and nitro groups.
N-(pyridin-4-yl)pyridin-4-amine: Lacks the chloro and nitro groups but retains the pyridine and benzamide moieties.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have been studied for their anti-tubercular activity and share structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8ClN3O3 |
---|---|
Molecular Weight |
277.66 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-8-3-4-10(11(6-8)16(18)19)12(17)15-9-2-1-5-14-7-9/h1-7H,(H,15,17) |
InChI Key |
OMVIGHPDBWENAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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